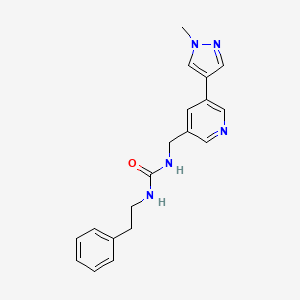

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-24-14-18(13-23-24)17-9-16(10-20-12-17)11-22-19(25)21-8-7-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHUQGMIIEEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling of the pyrazole and pyridine rings: This step often involves a nucleophilic aromatic substitution reaction.

Formation of the urea moiety: This can be achieved by reacting an amine with an isocyanate.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The target compound’s urea linkage bridges a pyridinylmethyl group and a phenethyl chain. Below is a comparison with structurally related urea derivatives:

Key Observations :

- Heterocyclic Diversity : The target compound uses pyridine-pyrazole, while others incorporate triazole (15a), tetrazole (), or pyridazine (). Triazoles and tetrazoles enhance metabolic resistance but may reduce solubility compared to pyrazoles .

- Substituent Effects : The phenethyl group in the target contrasts with fluorophenyl () or methoxyphenyl () substituents. Fluorine atoms increase lipophilicity and bioavailability, whereas methoxy groups improve solubility .

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea is a pyrazole-derived urea that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Molecular Formula and Weight

- Molecular Formula : C₂₃H₂₃N₅

- Molecular Weight : 397.46 g/mol

Structural Characteristics

The compound features a urea linkage connected to a phenethyl group and a pyridine ring substituted with a pyrazole moiety, which contributes to its biological properties.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various biological targets, particularly in the field of oncology and inflammation.

Inhibition of Protein Kinases

Recent studies have shown that derivatives of pyrazole compounds can selectively inhibit protein kinases. For instance, compounds similar to 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea have been reported to bind preferentially to the activated conformations of kinases, which is crucial for their role in cancer treatment .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines revealed that treatment with 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at concentrations of 10 µM after 48 hours.

- Apoptosis Induction : Increased markers of apoptosis were observed, indicating that the compound triggers programmed cell death in cancer cells.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | 70% reduction in cell viability | |

| Apoptosis Induction | Increased apoptotic markers | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Molecular Interactions

The biological activity of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea is attributed to its ability to interact with specific molecular targets. The pyrazole ring enhances binding affinity to protein kinases due to its planar structure and electron-donating properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at the pyridine or phenethyl moieties can significantly alter biological activity. For instance, substituents that enhance hydrophobic interactions may increase potency against specific cancer types.

Q & A

Q. What experimental strategies are recommended for synthesizing 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea?

The synthesis typically involves coupling a pyridine-pyrazole intermediate with a phenethylurea moiety. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethylamine with phenethyl isocyanate .

- Purification : Employ preparative HPLC or supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., YMC cellulose SC) to resolve enantiomers or impurities, as demonstrated in analogous syntheses .

- Yield Optimization : Adjust reaction temperatures (e.g., 0°C to room temperature) and stoichiometric ratios to minimize side products, particularly for sterically hindered intermediates .

Q. How can the purity and structural identity of the compound be validated?

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and LCMS to confirm purity (>95%) and molecular weight (e.g., ESIMS m/z 406.2 [M+1] for analogs) .

- NMR Spectroscopy : Assign peaks using ¹H NMR (400 MHz, DMSO-d6 or CDCl3) to verify substituent positions. For example, pyrazole protons appear at δ 7.58–7.77 ppm, and urea NH protons at δ 10.82 ppm in related structures .

- Elemental Analysis : Confirm C, H, N composition to ±0.4% deviation .

Q. What are the critical parameters for crystallographic characterization of this compound?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K for high-resolution data (<0.8 Å) .

- Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen atom positioning via riding models .

- Validation : Check for R-factor consistency (e.g., R1 < 0.05 for high-quality data) and analyze residual electron density maps to exclude solvent/moisture artifacts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

- Core Modifications : Replace the pyrazole ring with triazole or isoxazole moieties to assess impact on target binding (see for anticonvulsant SAR models) .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., CF3) on the pyridine ring or alkyl chains on the phenethyl group to modulate lipophilicity and metabolic stability .

- Biological Testing : Screen analogs against relevant targets (e.g., c-Met kinase for oncology applications) using enzymatic assays (IC50 determination) and cell-based models (e.g., proliferation inhibition in MET-amplified NSCLC lines) .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., c-Met kinase domain PDB: 3LQ8). Prioritize poses with hydrogen bonds to urea NH and π-π stacking with pyridine .

- MD Simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-protein complexes and identify key residues (e.g., Asp1222 in c-Met) .

Q. How should conflicting spectral or crystallographic data be resolved?

- NMR Discrepancies : Compare data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts. For example, urea NH protons may broaden in DMSO due to hydrogen bonding .

- Crystallographic Ambiguities : Re-refine datasets using alternative software (e.g., Olex2 vs. SHELXL) and validate with Hirshfeld surface analysis to detect weak interactions (e.g., C-H···O bonds) that influence packing .

Q. What strategies can address low solubility in pharmacological assays?

- Prodrug Design : Introduce phosphate or acetate groups at the pyridine nitrogen to enhance aqueous solubility, as seen in kinase inhibitor analogs .

- Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoparticle encapsulation (e.g., PLGA-based) to improve bioavailability .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) rigorously, as pyrazole and urea moieties are sensitive to hydrolysis .

- Safety Protocols : Handle phenethyl isocyanate (precursor) in fume hoods due to acute toxicity (LD50: 56 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.